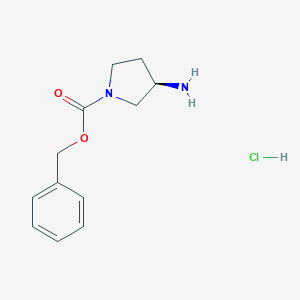

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

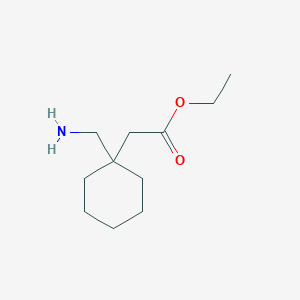

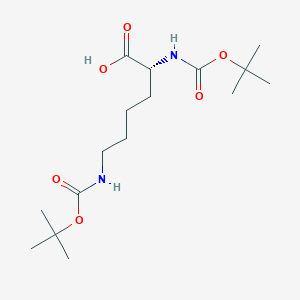

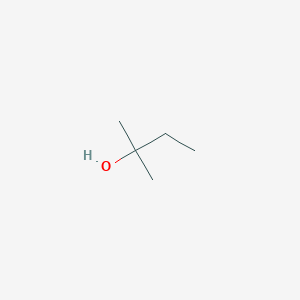

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride, also known as Cbz-3-Aminopyrrolidine, is an organic compound belonging to the class of pyrrolidine derivatives. It is a chiral compound with the (R)-enantiomer having the greater potency. Cbz-3-Aminopyrrolidine hydrochloride is used in scientific research and laboratory experiments as a reagent, catalyst, and inhibitor. It has been studied for its biochemical and physiological effects, as well as its potential applications in various fields.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Antibacterial Applications

- (R)-1-Cbz-3-Aminopyrrolidine hydrochloride has been explored in the context of asymmetric synthesis, particularly for potent members of the quinolonecarboxylic acid class of antibacterial agents. An efficient asymmetric synthesis of enantiomers of a related compound demonstrated varied activity against aerobic and anaerobic bacteria, highlighting its potential in antibacterial applications (Rosen et al., 1988).

Kinetic Resolutions in Chemical Synthesis

- The compound has been used in the kinetic resolution of 3-aminopyrrolidine with ω-transaminases, aided by a protecting group concept. This approach significantly enhanced the reaction rate and enantioselectivity, indicating its utility in the synthesis of enantiomerically pure chemicals (Höhne et al., 2008).

Role in Diastereomeric Salt Formation

- The compound plays a role in the diastereomeric salt formation, particularly for the resolution of 3-aminopyrrolidine, a key intermediate for chiral pharmaceuticals. This process is significant for producing enantiopure compounds, which is crucial in drug synthesis (Sakurai et al., 2008).

Determining Absolute Configuration in Chemical Synthesis

- The compound has been used to determine the absolute configuration of chiral molecules, such as (+)- and (−)-N-CBZ-3-fluoropyrrolidine-3-methanol, through methods like vibrational circular dichroism and chemical synthesis (Procopiou et al., 2016).

Mecanismo De Acción

- Given its structural similarity to other compounds, it may interact with adrenergic receptors, ion channels, or enzymes involved in neurotransmission or cellular signaling .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl (3R)-3-aminopyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQVBYGRFHOBNO-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)